2-(3-Methylphenoxy)benzoic acid, CAS 6338-04-1, is a substituted diaryl ether carboxylic acid. This molecular structure, featuring a benzoic acid core linked to a meta-cresol via an ether bond, positions it as a valuable monomer and chemical intermediate. Its primary utility is in the synthesis of advanced polymers where it functions to control properties such as solubility and thermal behavior, and as a precisely structured precursor for multi-step organic synthesis in regulated industries. [1]
The seemingly minor positional change of the methyl group from meta to ortho or para, or its complete absence, results in significant, non-trivial changes in molecular properties. The meta-substitution creates a distinct steric profile and dihedral angle between the two aromatic rings, which directly governs solid-state packing, melting point, and solubility. [1] In polymerization, this specific conformation can disrupt chain packing to enhance solubility, a feat not replicated by the more linear para-isomer. In multi-step synthesis, using an incorrect isomer can lead to altered reaction kinetics, different impurity profiles, or complete process failure, making the specific CAS number a critical procurement parameter.
The melting point is a critical parameter for process design, impacting energy costs for melt-phase reactions, solvent selection for crystallization, and purification strategy. The meta-isomer, 2-(3-methylphenoxy)benzoic acid, possesses a significantly lower melting point compared to its ortho and para counterparts, offering a distinct operational window. [REFS-1, REFS-2]
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 115-117 °C |
| Comparator Or Baseline | para-isomer [CAS 21905-69-1]: 158-161 °C [<a href="https://pubchem.ncbi.nlm.nih.gov/compound/578656" target="_blank">1</a>]; ortho-isomer [CAS 6325-68-4]: 135-137 °C |
| Quantified Difference | 43-46 °C lower than the para-isomer; 20-22 °C lower than the ortho-isomer |
| Conditions | Standard atmospheric pressure |
This substantially lower melting point can reduce energy costs in melt-processing, enable the use of lower-boiling point solvents, and simplify purification via fractional crystallization.
High-performance polymers like PAEKs, often synthesized from unsubstituted precursors like p-phenoxybenzoic acid, are known for their thermal stability but suffer from poor solubility, requiring harsh, high-temperature processing conditions. [1] The introduction of a methyl group at the meta-position on the phenoxy ring acts as a 'kink' in the polymer backbone. This structural disruption hinders the close packing of polymer chains, which is known to significantly enhance solubility in more common organic solvents.
| Evidence Dimension | Polymer Solubility in Organic Solvents |
| Target Compound Data | Enhanced solubility due to meta-substitution disrupting polymer chain packing. |
| Comparator Or Baseline | Baseline polymers from unsubstituted phenoxybenzoic acid exhibit low solubility, requiring high-temperature melt or harsh acid processing (e.g., in diphenyl sulfone near the polymer's melting point). [<a href="https://vtechworks.lib.vt.edu/bitstream/handle/10919/44883/Chapter_1.pdf" target="_blank">1</a>] |
| Quantified Difference | Enables shift from melt-processing to more facile solution-based processing. |
| Conditions | Synthesis of poly(ether ketone)s via self-condensation reactions. |
Improved solubility allows for less energy-intensive and more versatile solution-based manufacturing techniques (e.g., film casting, spinning), expanding the processability window for high-performance materials.
Substituted benzoic acids are established precursors for complex, patented active ingredients in the agrochemical sector. [1] In such regulated, multi-step syntheses, the exact starting material isomer is rigorously specified and validated during process development and patent filing. Any deviation, such as using the ortho- or para-isomer instead of the meta-isomer, would constitute a process change requiring complete re-validation and could lead to different byproducts, lower yields, or infringement of existing process patents.
| Evidence Dimension | Suitability as a Patented Intermediate |
| Target Compound Data | Structurally required for a specific, validated synthetic route to a target active ingredient. |
| Comparator Or Baseline | Isomers or other analogs are not 'drop-in' substitutes and would require cost-prohibitive process re-development and re-filing with regulatory agencies. |
| Quantified Difference | Non-substitutable within a fixed, regulated manufacturing workflow. |
| Conditions | Multi-step synthesis of patented agrochemical active ingredients. |
For manufacturers in regulated industries, procuring the exact specified isomer is mandatory for process consistency, ensuring product quality, and maintaining regulatory and patent compliance.
As a monomer for specialty PAEKs where enhanced solubility in organic solvents is a primary requirement for processing. The meta-methyl group facilitates the production of polymers that can be processed using solution-casting or spinning techniques, which are inaccessible for their insoluble parent analogs. [1]
In synthetic routes where a low-temperature melt is advantageous. Its distinct melting point, significantly lower than its isomers, allows for melt-phase reactions or formulations at reduced energy cost and enables the use of thermally sensitive reagents that would decompose at the melting temperatures of the ortho- or para-isomers. [2]
As a locked-in precursor for the synthesis of agrochemicals, colorants, or other specialty chemicals where a specific, patented synthetic route must be followed. In these applications, substitution is not an option due to stringent process control and regulatory requirements. [3]